N-(3,5-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-27-15-8-14(9-16(10-15)28-2)22-21(26)17-12-30-19(23-17)11-18-24-20(25-29-18)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZWIWLPEMMBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : This can be achieved through the reaction of appropriate thioamide and α-halo ketones.
- Oxadiazole Formation : The 1,2,4-oxadiazole moiety is synthesized from amidoximes and carboxylic acid derivatives under basic conditions.
- Coupling Reactions : The final compound is formed by coupling the thiazole and oxadiazole intermediates with the 3,5-dimethoxyphenyl group.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 2.76 |
| Caco-2 (Colon) | 9.27 |
| H9c2 (Heart Myoblast) | 1.14 |
These results suggest that the compound may inhibit tumor proliferation effectively and could be a candidate for further development in cancer therapy .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit human deacetylase Sirtuin 2 (HDSirt2), which plays a role in cancer progression and cellular metabolism .
- Antioxidant Activity : The presence of methoxy groups in the structure may enhance antioxidant properties, contributing to its protective effects against oxidative stress in cells.
Anti-inflammatory Effects
In addition to anticancer properties, studies have indicated that this compound may possess anti-inflammatory activity. The thiazole and oxadiazole rings are known to interact with cyclooxygenases (COX), enzymes involved in inflammatory processes. Preliminary data suggest that derivatives can reduce inflammation markers significantly .
Study on Anticancer Activity
A study published in Pharmaceutical Sciences evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The study found that modifications to the oxadiazole structure enhanced selectivity and potency against specific cancer types. The most effective derivative showed an IC50 value significantly lower than standard chemotherapeutics .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed strong interactions with COX enzymes and HDACs, suggesting potential for dual-action as an anti-inflammatory and anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs in the thiazole and oxadiazole families exhibit variations in substituents and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a detailed comparison based on available literature and structural analogs from pharmacopeial and synthetic studies.
Substituent Analysis and Pharmacokinetic Implications
Table 1: Key Structural Differences and Hypothesized Effects
Bioactivity and Binding Affinity
- Target Compound: The 3,5-dimethoxyphenyl group is hypothesized to enhance interactions with hydrophobic pockets in enzyme active sites, while the oxadiazole’s hydrogen-bonding capacity may improve target selectivity. No direct bioactivity data is available in the provided evidence.
- Compound m (): The isopropylthiazol and ureido groups may confer selectivity for proteolytic enzymes, as seen in similar imidazolidinone-containing analogs .
- Compound n () : The hydroperoxypropan-2-yl group could act as a prodrug moiety, releasing reactive oxygen species (ROS) in vivo, which is uncommon in the target compound .
Preparation Methods
Synthesis of the 1,3-Thiazole-4-Carboxamide Core
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains a cornerstone for thiazole formation. In this method, α-haloketones react with thiourea derivatives under basic conditions. For the target compound, the 1,3-thiazole-4-carboxamide moiety can be synthesized by reacting N-(3,5-dimethoxyphenyl)-α-bromoacetamide with thiourea in the presence of triethylamine. This approach yields the thiazole ring after cyclization, though reported yields for analogous reactions range from 45–60% due to competing hydrolysis pathways.
Gabriel Thiazole Synthesis
An alternative route involves the Gabriel synthesis, where acylamino-ketones undergo cyclization with phosphorus pentasulfide (P₂S₅). For example, N-(3,5-dimethoxyphenyl)-2-oxopropylacetamide reacts with P₂S₅ at 100°C to form 2,5-dimethylthiazole derivatives. This method offers moderate yields (50–65%) but requires stringent anhydrous conditions.
Table 1: Comparison of Thiazole Core Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Hantzsch | α-Bromoacetamide, thiourea | Et₃N, ethanol, 60°C | 45–60 | Competing hydrolysis |
| Gabriel | Acylamino-ketone, P₂S₅ | 100°C, anhydrous | 50–65 | Moisture-sensitive reagents |
Synthesis of the 3-Phenyl-1,2,4-Oxadiazol-5-ylmethyl Substituent
Microwave-Assisted Oxadiazole Formation
The oxadiazole ring is efficiently constructed via cyclization of amidoximes with carboxylic acid derivatives. A green chemistry approach involves reacting benzamidoxime (from benzaldehyde and hydroxylamine) with chloroacetic acid under microwave irradiation (210 W, 10–15 min), yielding 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. Subsequent reduction with LiAlH₄ produces the 5-hydroxymethyl intermediate, which is brominated to form 5-(bromomethyl)-3-phenyl-1,2,4-oxadiazole.
Solvent-Free Mechanochemical Synthesis
Grinding aryl hydrazides with aryl aldehydes in the presence of molecular iodine enables solvent-free oxadiazole synthesis. For instance, phenylhydrazine and benzaldehyde ground with iodine yield 3-phenyl-1,2,4-oxadiazole derivatives in 70–75% yield. This method minimizes waste and avoids toxic solvents.
Table 2: Oxadiazole Synthesis Routes
| Method | Substrates | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Microwave | Benzamidoxime, ClCH₂COOH | 210 W, 10–15 min | 65–70 | Rapid, energy-efficient |
| Mechanochemical | Phenylhydrazine, benzaldehyde | I₂, grinding | 70–75 | Solvent-free, low cost |
Coupling of Thiazole and Oxadiazole Moieties
Nucleophilic Substitution
The bromomethyl oxadiazole intermediate undergoes nucleophilic substitution with the thiazole-4-carboxamide. In a methanol/NaOMe solution, 5-(bromomethyl)-3-phenyl-1,2,4-oxadiazole reacts with 1,3-thiazole-4-carboxamide at 50°C for 12 h, achieving 60–65% yield. This method prioritizes the thiolate’s nucleophilicity, though competing O-alkylation may occur.
Carbodiimide-Mediated Amidation
Alternatively, the oxadiazole-methylthiol is coupled to the thiazole-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method, adapted from dinucleotide syntheses, affords higher yields (75–80%) but requires purified intermediates and inert atmospheres.
Table 3: Coupling Strategies
| Method | Reagents | Conditions | Yield (%) | Challenges |
|---|---|---|---|---|
| Nucleophilic substitution | NaOMe/MeOH, 50°C | 12 h | 60–65 | Competing O-alkylation |
| EDC/HOBt coupling | EDC, HOBt, DMF | RT, N₂ atmosphere | 75–80 | Sensitive to moisture |
Optimization and Scalability Considerations
Catalytic Enhancements
Triethylamine improves Hantzsch cyclization by scavenging HBr, increasing yields to 70%. Similarly, enzymatic catalysts like α-amylase in ethanol enhance thiazole synthesis under mild conditions (40°C, 8 h), though scalability remains untested.
Green Chemistry Innovations
Microwave-assisted steps reduce reaction times by 80% compared to conventional heating. Solvent-free mechanochemical methods align with sustainable practices, though industrial adaptation requires specialized equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
